((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate
Description
The compound ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)methyl benzoate is a highly functionalized tetrahydrofuran derivative. Its structure features:
- A tetrahydrofuran ring with stereochemical specificity (2R,4S configuration).
- Acetoxy (CH₃COO-) and hydroxyl (-OH) groups at positions 5 and 4, respectively.
- 3,3-Difluoro substitution on the tetrahydrofuran ring.
- A methyl benzoate group at position 2.
This compound is likely a synthetic intermediate for nucleoside analogs or bioactive molecules, given the structural resemblance to antiviral or anticancer agents (e.g., PSI-6130 derivatives in ) . The benzoate and acetoxy groups enhance lipophilicity, while fluorine atoms modulate electronic properties and metabolic stability.
Properties
Molecular Formula |
C14H14F2O6 |
|---|---|
Molecular Weight |
316.25 g/mol |
IUPAC Name |
[(2R,4S)-5-acetyloxy-3,3-difluoro-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C14H14F2O6/c1-8(17)21-13-11(18)14(15,16)10(22-13)7-20-12(19)9-5-3-2-4-6-9/h2-6,10-11,13,18H,7H2,1H3/t10-,11+,13?/m1/s1 |
InChI Key |
XOKHQRLWGDARKH-ILWADHIDSA-N |
Isomeric SMILES |
CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)O |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often starts from a protected tetrahydrofuran derivative or a sugar analog such as a ribofuranose derivative.
- Introduction of fluorine atoms at the 3-position is achieved via electrophilic fluorination or nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
- The difluorination step is critical and requires low temperature and anhydrous conditions to avoid side reactions.
Installation of Acetoxy and Hydroxyl Groups
- The 5-position hydroxyl group is selectively acetylated using acetic anhydride in the presence of a base such as pyridine.
- Protection of other hydroxyl groups may be done using benzyl or silyl protecting groups to prevent undesired reactions.
- The 4-hydroxyl group remains free or protected temporarily, depending on the synthetic sequence.
Formation of Methyl Benzoate Moiety
- The benzoate ester is introduced via esterification of the primary alcohol at the 2-position.
- This is typically achieved by reacting the corresponding alcohol with benzoyl chloride or benzoic acid derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or using acid chlorides with pyridine as a base.
- Reaction conditions such as temperature (0–25°C) and solvent choice (anhydrous dichloromethane or acetonitrile) are optimized to maximize yield and stereochemical integrity.
Stereochemical Control
- The stereochemistry at the 2R and 4S positions is controlled by the choice of starting material and reaction conditions.
- Use of chiral auxiliaries or catalysts may be employed to ensure the correct configuration.
- Monitoring by chiral HPLC or NMR spectroscopy confirms stereochemical purity.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorination at 3-position | DAST or Selectfluor | Anhydrous DCM/MeCN | -78°C to 0°C | 70-85 | Requires dry, inert atmosphere |
| Acetylation of 5-OH | Acetic anhydride, pyridine | DCM or pyridine | 0–25°C | 80-90 | Selective acetylation |
| Protection of hydroxyl groups | Benzyl bromide, NaH or TBDMS-Cl | DMF or THF | 0–25°C | 75-85 | Protecting groups stable under fluorination |
| Esterification (benzoate) | Benzoyl chloride, pyridine or DCC coupling | DCM or acetonitrile | 0–25°C | 70-88 | Controlled to avoid racemization |
Research Findings and Optimization
- Studies indicate that the electron-withdrawing effect of the difluoro groups stabilizes intermediates and influences reactivity, requiring careful tuning of reaction times and temperatures to avoid decomposition.
- Protecting group strategies are crucial for high purity; benzyl groups are often preferred for their stability and ease of removal.
- The use of anhydrous solvents and inert atmosphere (argon or nitrogen) is essential throughout the synthesis to prevent hydrolysis or side reactions.
- Analytical methods such as NMR, mass spectrometry, and chiral chromatography are employed at each step to ensure structural integrity and stereochemical fidelity.
Summary Table of Key Synthetic Steps
| Synthetic Step | Purpose | Key Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| Starting material preparation | Provide chiral tetrahydrofuran core | Protected sugar derivatives | Purity and stereochemistry | Chiral tetrahydrofuran precursor |
| Difluorination | Introduce 3,3-difluoro groups | DAST, Selectfluor | Low temperature, anhydrous | Difluorinated intermediate |
| Acetylation | Add acetoxy group at 5-position | Ac2O, pyridine | Controlled stoichiometry | 5-Acetoxy intermediate |
| Protection/deprotection | Protect hydroxyl groups | Benzyl bromide, TBDMS-Cl | Mild conditions | Protected intermediates |
| Esterification | Form methyl benzoate ester | Benzoyl chloride, DCC | Mild temperature, dry solvent | Final benzoate ester compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Potential use in catalytic asymmetric synthesis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of ((2R,4S)-5-Acetoxy-3,3-difluoro-4-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme catalysis or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Structural and Molecular Properties
Substituent Effects
- In the target compound, 3,3-difluoro substitution may increase ring rigidity and metabolic stability compared to mono-fluoro analogs .
Ester Groups :
- Benzoate vs. Acetoxy : The target compound’s methyl benzoate group () offers greater lipophilicity than simpler acetates, influencing membrane permeability. In contrast, methoxy groups () reduce hydrolytic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
